molecular formula C18H14FN5S B2979772 1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1172069-40-7

1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2979772
CAS No.: 1172069-40-7
M. Wt: 351.4
InChI Key: BZVAMLOKQVKYNC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound that has garnered attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyridinylmethylthio group attached to a pyrazolo[3,4-d]pyridazine core. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This is achieved through a substitution reaction using a fluorinated reagent.

    Attachment of the pyridinylmethylthio group: This step involves the reaction of the core structure with a pyridinylmethylthio reagent under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as microwave irradiation or continuous flow synthesis .

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine: Lacks the pyridinylmethylthio group, which may result in different biological activities.

    1-(4-chlorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine: The substitution of fluorine with chlorine can alter the compound’s reactivity and biological properties.

    1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine: The position of the pyridinylmethylthio group can influence the compound’s interaction with molecular targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-16-10-21-24(15-6-4-14(19)5-7-15)17(16)18(23-22-12)25-11-13-3-2-8-20-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVAMLOKQVKYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC3=CN=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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